![molecular formula C17H14FN3O2S B2915048 8-fluoro-2-(3-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034276-01-0](/img/structure/B2915048.png)
8-fluoro-2-(3-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a fluorine atom, a thiophene ring, a carbonyl group, and a dipyridopyrimidine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The fluorine atom could introduce interesting electronic effects, while the thiophene and dipyridopyrimidine rings could contribute to the compound’s aromaticity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the carbonyl group could be involved in nucleophilic addition reactions, while the thiophene ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of a fluorine atom could affect the compound’s polarity and solubility .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related pyrimidine derivatives, including those with fluorine substituents, has been explored extensively. For instance, the synthesis and antimicrobial activity of various furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines were investigated, emphasizing the role of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2005).
- Another study focused on the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid, indicating the potential of fluorinated pyrimidines in medicinal chemistry (Sukach et al., 2015).
Biological and Medicinal Applications
- Research has been conducted on fluorodipyrrinones, highlighting their use in fluorescent imaging and potential applications in medical imaging, especially for liver and biliary metabolism (Boiadjiev et al., 2006).
- The study of pyrimidine derivatives linked with morpholinophenyl groups demonstrated significant larvicidal activity, suggesting the potential use of these compounds in pest control and possibly other biological applications (Gorle et al., 2016).
Chemical Properties and Reactions
- The interaction of various active methylenes with 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate was explored to produce heterocycles such as 4-hydroxy and 4-mercaptopyrimidine, indicating the versatility of pyrimidine derivatives in chemical reactions (Shibuya, 1984).
Antimicrobial and Antifungal Activities
- Novel pyrimidine derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents, demonstrating the medicinal value of such compounds (Muralidharan et al., 2019).
- The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involves the use of pyrimidine derivatives, highlighting their importance in the development of antifungal medications (Butters et al., 2001).
Molecular Interactions and Crystal Structure
- Research on pyrimido[1,2-a]pyrimidine-2,4(3H)-diones explored their urease inhibition activity, providing insights into their potential use in inhibiting specific enzymes (Rauf et al., 2010).
- The crystal structure of nuarimol, a pyrimidine fungicide, was studied to understand the molecular arrangement and interactions of such compounds, which can be crucial for designing more effective fungicides (Kang et al., 2015).
Future Directions
Properties
IUPAC Name |
13-fluoro-5-(3-methylthiophene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-10-5-7-24-15(10)17(23)20-6-4-13-12(9-20)16(22)21-8-11(18)2-3-14(21)19-13/h2-3,5,7-8H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDYKQKKVJILGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)
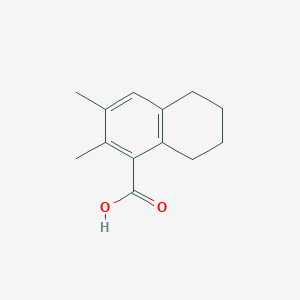
![N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2914967.png)
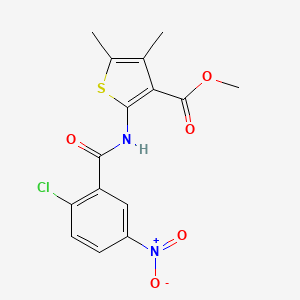
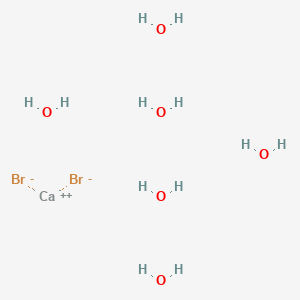
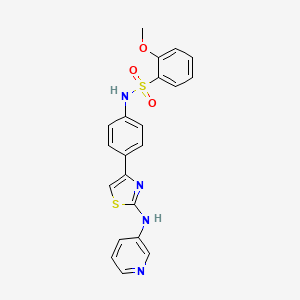
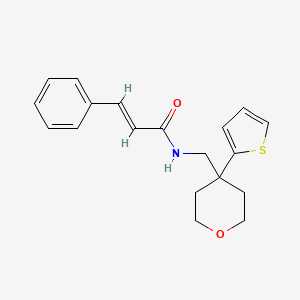
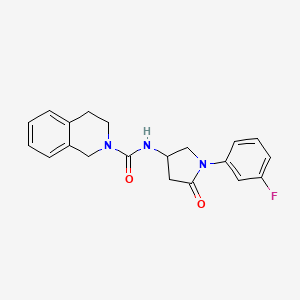

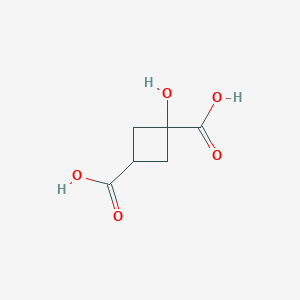
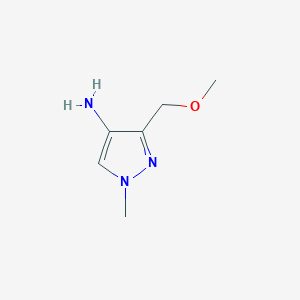
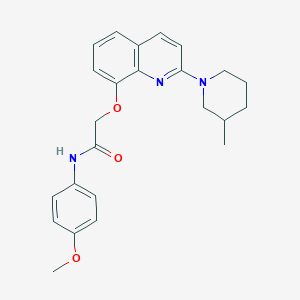
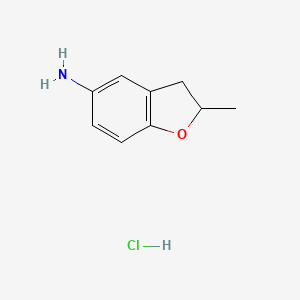
![8-(2-chloroethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914986.png)
